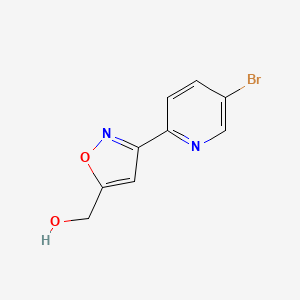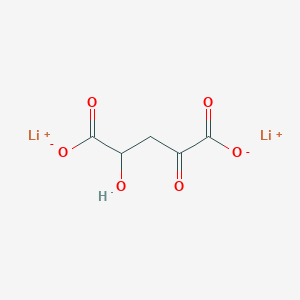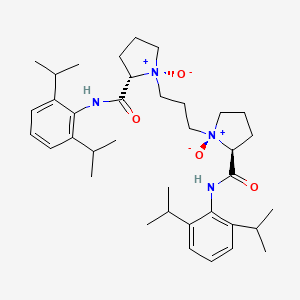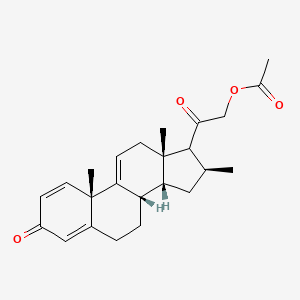
(16alpha,17xi)-16-Methyl-3,20-dioxopregna-1,4,9(11)-trien-21-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(16alpha,17xi)-16-Methyl-3,20-dioxopregna-1,4,9(11)-trien-21-yl acetate is a synthetic steroidal compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (16alpha,17xi)-16-Methyl-3,20-dioxopregna-1,4,9(11)-trien-21-yl acetate typically involves multiple steps, starting from simpler steroidal precursors. The process often includes:
Oxidation: Introduction of keto groups at specific positions.
Reduction: Selective reduction of double bonds.
Acetylation: Introduction of the acetate group at the 21st position.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ advanced techniques such as continuous flow reactors and automated synthesis systems.
Análisis De Reacciones Químicas
Types of Reactions
(16alpha,17xi)-16-Methyl-3,20-dioxopregna-1,4,9(11)-trien-21-yl acetate can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to keto groups.
Reduction: Hydrogenation of double bonds.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents like chromium trioxide or pyridinium chlorochromate.
Reduction: Catalysts such as palladium on carbon or lithium aluminum hydride.
Substitution: Conditions involving strong acids or bases, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional keto-steroids, while reduction can produce fully saturated steroidal compounds.
Aplicaciones Científicas De Investigación
(16alpha,17xi)-16-Methyl-3,20-dioxopregna-1,4,9(11)-trien-21-yl acetate has been explored for various scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex steroidal compounds.
Biology: Studied for its effects on cellular processes and hormone regulation.
Medicine: Investigated for potential therapeutic uses, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of steroid-based pharmaceuticals and research chemicals.
Mecanismo De Acción
The mechanism of action of (16alpha,17xi)-16-Methyl-3,20-dioxopregna-1,4,9(11)-trien-21-yl acetate involves its interaction with specific molecular targets, such as steroid hormone receptors. Upon binding to these receptors, it can modulate gene expression and influence various biological pathways, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- 17-Hydroxy-16alpha-methyl-3,20-dioxopregna-1,4,9(11)-trien-21-yl acetate
- (16Alpha,17E)-16-Methyl(d3)-20-[(trimethylsilyl)oxy]-pregna-1,4,9(11),17(20)-tetraen-3-one
Uniqueness
(16alpha,17xi)-16-Methyl-3,20-dioxopregna-1,4,9(11)-trien-21-yl acetate is unique due to its specific structural modifications, which confer distinct biological activities and chemical reactivity compared to other similar steroidal compounds.
Propiedades
Fórmula molecular |
C24H30O4 |
|---|---|
Peso molecular |
382.5 g/mol |
Nombre IUPAC |
[2-oxo-2-[(8S,10S,13S,14R,16S)-10,13,16-trimethyl-3-oxo-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl]ethyl] acetate |
InChI |
InChI=1S/C24H30O4/c1-14-11-20-18-6-5-16-12-17(26)7-9-23(16,3)19(18)8-10-24(20,4)22(14)21(27)13-28-15(2)25/h7-9,12,14,18,20,22H,5-6,10-11,13H2,1-4H3/t14-,18+,20+,22?,23-,24-/m0/s1 |
Clave InChI |
SZOCJNYVWVFBFU-XVDWBAPLSA-N |
SMILES isomérico |
C[C@H]1C[C@@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4(C3=CC[C@@]2(C1C(=O)COC(=O)C)C)C |
SMILES canónico |
CC1CC2C3CCC4=CC(=O)C=CC4(C3=CCC2(C1C(=O)COC(=O)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


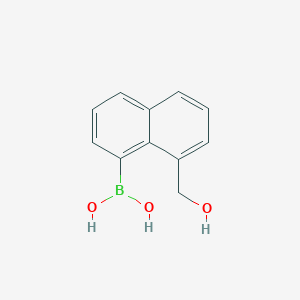
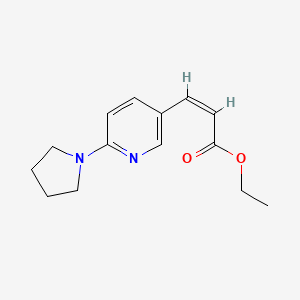
![2-[4-[(7-Chloroquinolin-4-yl)amino]pentyl-ethylamino]ethanol;formaldehyde;sulfurous acid](/img/structure/B13403175.png)
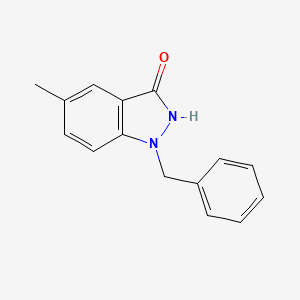
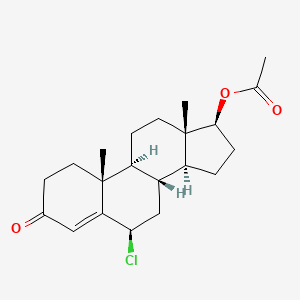
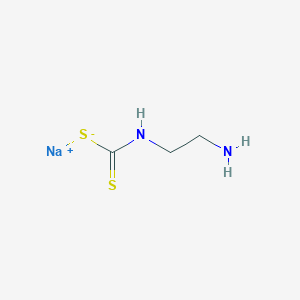
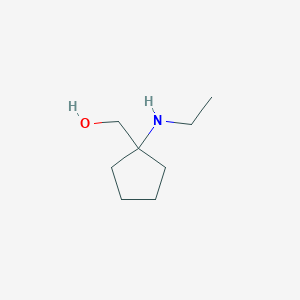



![Methyl 10,15,16-trihydroxy-9,13-dimethyl-3-(3-methylbutanoyloxy)-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate](/img/structure/B13403233.png)
